molecular formula C15H22FN3O2 B3934917 N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline

Cat. No.: B3934917
M. Wt: 295.35 g/mol
InChI Key: UZVBZQFPNVBDIT-UHFFFAOYSA-N
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Description

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline is an organic compound that belongs to the class of substituted anilines This compound is characterized by the presence of a fluorine atom, a nitro group, and a piperidine ring attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of a fluorinated aniline derivative, followed by the introduction of the piperidine ring through nucleophilic substitution. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the fluorine position.

Scientific Research Applications

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2,4-dinitro-5-fluoroaniline
  • N,N-diethylformamide
  • N,N-diethyl-2-fluoro-4-nitro-5-(1-pyrrolidinyl)aniline

Uniqueness

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.

Properties

IUPAC Name

N,N-diethyl-2-fluoro-4-nitro-5-piperidin-1-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22FN3O2/c1-3-17(4-2)13-11-14(18-8-6-5-7-9-18)15(19(20)21)10-12(13)16/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVBZQFPNVBDIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C(=C1)N2CCCCC2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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